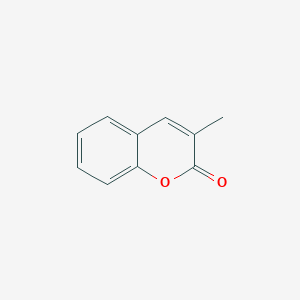

3-Methylcoumarin

描述

Structure

3D Structure

属性

IUPAC Name |

3-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIIJFZJKFXOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031385 | |

| Record name | 3-Methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-82-1, 1333-47-7 | |

| Record name | 3-Methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylcoumarin (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PCU0P29Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methylcoumarin and Its Derivatives

Classical and Conventional Synthetic Routes to 3-Methylcoumarin

Traditional methods for synthesizing the coumarin (B35378) nucleus, including 3-methyl substituted derivatives, have been well-established for over a century. These reactions, while foundational, often require harsh conditions and can result in moderate yields.

Pechmann Condensation Approaches

The Pechmann condensation is a widely utilized method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgrsc.org The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org For the synthesis of 4-methylcoumarin (B1582148) derivatives, phenols are condensed with ethyl acetoacetate (B1235776). jetir.org

While simple phenols necessitate harsh conditions, highly activated phenols like resorcinol (B1680541) can react under milder conditions, providing a viable route to umbelliferone (B1683723) derivatives. wikipedia.org Various acid catalysts have been employed, including sulfuric acid, trifluoroacetic acid, and Lewis acids such as AlCl₃ and ZnCl₂. rsc.orgmdpi.com The use of concentrated sulfuric acid in the reaction of resorcinol and ethyl acetoacetate has been optimized to produce 7-hydroxy-4-methylcoumarin in high yields. jetir.org However, the Pechmann condensation has drawbacks, such as long reaction times and the use of hazardous solvents, which can lead to side products and waste. rsc.org

Table 1: Catalyst and Conditions in Pechmann Condensation

| Phenol | β-Ketoester | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 5°C to RT, 18h | 7-hydroxy-4-methylcoumarin | 88 | jetir.org |

| Phenol | β-keto carboxylic acid/ester | Strong acids (e.g., AlCl₃) | Harsh | Coumarin derivative | Good | wikipedia.org |

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to coumarins, particularly those substituted at the 3-position. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic acid derivative, in the presence of a weak base. slideshare.netsciensage.info

For instance, the condensation of salicylaldehyde (B1680747) with diethyl malonate in the presence of piperidine (B6355638) yields ethyl coumarin-3-carboxylate. sciensage.info The reaction can be performed under various conditions, including solvent-free and using different catalysts like silica (B1680970) gel, basic alumina, or nano ZnO. slideshare.netresearchgate.net One-pot syntheses of 3-substituted coumarins have been developed using water as a solvent, which can be advantageous due to its ability to control pH and its high cohesive energy. clockss.org This method has been used to synthesize a variety of 3-substituted coumarins, including 3-methylcoumarins, with high yields. clockss.org

Wittig Reaction Applications for 3-Alkyl Coumarins

The Wittig reaction is a powerful tool for carbon-carbon double bond formation and has been adapted for the synthesis of coumarins, including 3-alkyl derivatives. researchgate.net This method generally involves the reaction of an o-hydroxybenzaldehyde with a phosphonium (B103445) ylide (Wittig reagent). sciensage.info

One approach involves a one-pot condensation of o-hydroxybenzaldehydes with ethyl bromoacetate (B1195939) and triphenylphosphine (B44618) at elevated temperatures. sciensage.info More recent developments have focused on innovative strategies, such as a one-pot method for synthesizing 3-alkyl coumarins from salicylaldehydes using a classical Wittig reaction to form the coumarin ring, which then reacts in situ with an alkyl donating reagent. unimi.it This process can be facilitated by photocatalysis under mild conditions. unimi.it The Wittig reaction offers good functional group tolerance and is considered environmentally friendly. researchgate.net

Modern and Sustainable Synthetic Approaches for this compound Analogs

In recent years, there has been a significant shift towards developing more efficient and environmentally benign synthetic methods. Microwave-assisted synthesis has emerged as a prominent technique in this regard.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been successfully employed to accelerate various organic reactions, including the synthesis of coumarin derivatives. tandfonline.com This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.comtandfonline.com

For example, the Perkin reaction for the synthesis of this compound from salicylaldehyde and propionic anhydride (B1165640) has been shown to be much more efficient under microwave conditions, with yields increasing from 55% under classical heating to 91-97% with microwave irradiation, and a 16-fold reduction in reaction time. tandfonline.comtandfonline.com Similarly, the Knoevenagel condensation for the synthesis of 3-substituted coumarins has been effectively carried out under solvent-free microwave conditions, offering good yields and a greener alternative to traditional methods. slideshare.netjonuns.comresearchgate.net Microwave-assisted synthesis has also been applied to the Pechmann condensation, allowing for the rapid, solvent-free preparation of coumarin derivatives. rjptonline.orgrjptonline.org

Table 2: Comparison of Classical vs. Microwave Synthesis of this compound via Perkin Reaction

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Classical Heating | 8 h | 55 | tandfonline.comtandfonline.com |

Baylis-Hillman Reaction in this compound Synthesis

The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org This methodology has been effectively employed in the synthesis of 3-substituted coumarins.

The process often begins with the reaction of salicylaldehyde derivatives with activated alkenes such as tert-butyl acrylate (B77674) in the presence of DABCO to yield Baylis-Hillman adducts. core.ac.ukscispace.com These adducts are key intermediates that can be further transformed into various coumarin derivatives. For instance, treatment of these adducts with concentrated hydrochloric acid in refluxing acetic acid produces 3-(chloromethyl)coumarins in excellent yields. researchgate.net Alternatively, reacting the adducts with hydroiodic acid in a mixture of acetic anhydride and acetic acid under reflux conditions can yield 3-methylcoumarins. researchgate.nettandfonline.com

A general route involves the intramolecular Baylis-Hillman reaction of salicylaldehyde acrylate esters, catalyzed by DABCO, to directly form the coumarin scaffold. core.ac.uk The reaction of O-benzylated salicylaldehyde precursors with acrylates can also be used, where subsequent conjugate addition of amines prevents competitive cyclization to chromene derivatives, leading to the desired 3-substituted coumarins after deprotection and cyclization. researchgate.netunilag.edu.ng

Microwave assistance has been shown to significantly accelerate the Baylis-Hillman reaction. For example, the reaction of substituted salicylaldehydes with tert-butyl acrylate can be completed in one hour under microwave irradiation, a substantial improvement over the several days required with conventional heating. tandfonline.com Subsequent one-pot cyclization and reduction of the resulting adducts with hydriodic acid provides an efficient route to 3-methylcoumarins with yields up to 94%. tandfonline.comtandfonline.com

The versatility of the Baylis-Hillman adducts is further demonstrated by their conversion to other derivatives. For example, 3-(halomethyl)coumarins, derived from these adducts, can react with various nucleophiles to afford a range of 3-substituted coumarins. core.ac.uk

Green Chemistry Methodologies (e.g., Solvent-Free, Ultrasound-Assisted, Photocatalytic)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of coumarins to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.neteurekaselect.com

Solvent-Free Synthesis: Solvent-free, or solid-phase, synthesis offers advantages such as waste minimization and simplified product work-up. researchgate.net The Knoevenagel condensation and Pechmann condensation, classic routes to coumarins, have been successfully adapted to solvent-free conditions. researchgate.netnih.gov For instance, the reaction between substituted salicylaldehydes and various phenylacetic acids in the presence of DABCO at high temperatures (180 °C) without a solvent can produce 3-aryl coumarins in good to excellent yields. nih.gov Microwave irradiation has also been effectively combined with solvent-free conditions. The synthesis of 7-hydroxy-4-methylcoumarin and 4-methylcoumarin from resorcinol or phenol and ethyl acetoacetate has been achieved using solid acid catalysts like Amberlyst-15 under microwave irradiation, yielding products in high yields. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate reaction rates and improve yields in coumarin synthesis. scirp.org The Knoevenagel condensation for synthesizing 3-substituted coumarins can be accelerated using ultrasound irradiation in the presence of a magnetically recoverable MgFe₂O₄ nanocatalyst under solvent-free conditions. nih.gov This method provides good yields of 3-substituted coumarins at a moderate temperature of 45 °C. nih.gov Another green approach involves the ultrasound-assisted synthesis of coumarin-3-carboxylic acids from substituted salicylaldehydes and Meldrum's acid in unconventional green solvents like vegetable juices or waste waters from food processing, achieving excellent yields. nih.gov

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net This method has been applied to the synthesis of 3-acylmethylated coumarins through a photoredox catalytic cascade radical addition/cyclization reaction. acs.org This process can be carried out in water at room temperature, eliminating the need for organic solvents and high temperatures. acs.org For example, the reaction of arylalkynoates with α-bromoketones using a photocatalyst like fac-Ir(ppy)₃ under blue light irradiation yields 3-acylmethylated coumarins efficiently. acs.org Another photocatalytic approach involves the synthesis of 4-aryl-6-(3-coumarinyl) pyrimidin-2 (1H)-ones using a strawberry dye-sensitized TiO₂ photocatalyst under visible light, achieving high yields in a short reaction time. mdpi.com This three-component reaction of 3-acetyl coumarin, aldehydes, and urea (B33335) is environmentally friendly and utilizes a reusable photocatalyst. mdpi.com

Metal-Catalyzed Synthetic Transformations (e.g., Ir(ppy)₃ Photocatalyst, Palladium-Catalyzed)

Metal catalysts play a pivotal role in modern organic synthesis, enabling efficient and selective transformations for the construction of complex molecules like coumarins.

Ir(ppy)₃ Photocatalyst : The iridium complex fac-tris(2-phenylpyridinato)iridium(III) [fac-Ir(ppy)₃] is a highly effective photocatalyst used in a variety of organic transformations, including the synthesis of coumarin derivatives. orgsyn.orgchemrxiv.org In a notable application, fac-Ir(ppy)₃ facilitates the synthesis of 3-acylmethylated coumarins via a photoredox-catalyzed radical addition/cyclization cascade. acs.org The reaction, initiated by blue light, involves the excitation of the Ir(III) photocatalyst, which then engages in an oxidative quenching cycle with an α-bromoketone to generate an α-carbonyl radical. acs.org This radical adds to an arylalkynoate, leading to an intermediate that undergoes intramolecular cyclization and subsequent oxidation by the regenerated catalyst to form the coumarin product. acs.org This methodology is valued for its green credentials, proceeding in water at ambient temperature. acs.org

Palladium-Catalyzed Synthesis : Palladium catalysts are widely used for cross-coupling reactions. In the context of coumarin synthesis, palladium-catalyzed reactions have been employed to introduce substituents at various positions of the coumarin ring. For example, the hydrogenolysis of certain conjugate addition products in the presence of a palladium-on-carbon catalyst is a key step in the synthesis of 3-substituted coumarins derived from Baylis-Hillman adducts. core.ac.uk

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach aligns with the principles of green chemistry by minimizing steps and waste.

Several MCRs have been developed for the synthesis of coumarin derivatives. A one-pot, three-component synthesis of coumarin-3-carboxamides has been achieved by reacting salicylaldehyde, an amine, and diethylmalonate. mdpi.com This reaction is efficiently promoted by a piperidine-iodine dual catalytic system in ethanol, a green solvent. mdpi.com The method is metal-free, involves low catalyst loading, and simplifies the workup procedure. mdpi.com

Another example is the FeCl₃-catalyzed multicomponent reaction of salicylaldehydes, Meldrum's acid, and alcohols to produce coumarin-3-carboxylic esters in good yields. researchgate.net Bismuth(III) triflate has also been used to catalyze a three-component reaction between salicylaldehyde, an α-ketoester, and various aromatic aldehydes to synthesize coumarin-chalcone compounds in excellent yields. nih.gov

Furthermore, a four-component synthesis of 3-N-sulfonylamidine coumarins has been developed using microwave assistance, showcasing the potential for creating highly complex coumarin structures in a single step. nih.gov The synthesis of pyrazolylcoumarins has been accomplished through a one-pot, three-component reaction of salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and hydrazines in an environmentally friendly water-ethanol mixture. nih.gov These MCR strategies offer a powerful and versatile platform for the rapid generation of diverse coumarin libraries.

Brønsted Acid-Catalyzed Methodologies

Brønsted acids are effective catalysts for various organic transformations, including the synthesis of coumarin derivatives. A notable application involves a two-step, one-pot protocol for the synthesis of 3-hydroxycoumarin (B191489) derivatives. nih.gov This method begins with a Brønsted acid-catalyzed Friedel-Crafts alkylation of phenols with Morita-Baylis-Hillman adducts. This is followed by an intramolecular lactonization to yield trans-3-arylidenechroman-2-ones. nih.gov The second step involves the ozonolysis of these intermediates to afford the final 3-hydroxycoumarin products in good yields. This user-friendly protocol utilizes cheap and readily available starting materials. nih.gov

Specific Syntheses of this compound Derivatives and Related Heterocycles

Preparation of 3-Formylcoumarins from 3-Methylcoumarins via Oxidation

The oxidation of 3-methylcoumarins provides a direct route to 3-formylcoumarins, which are valuable synthetic intermediates. d-nb.info A common reagent for this transformation is selenium dioxide (SeO₂). d-nb.inforesearchgate.net The oxidation of 3-methylcoumarins with SeO₂ can afford 3-formylcoumarins in moderate yields, typically up to 60%. d-nb.inforesearchgate.net However, this method has limitations as some functional groups may not be tolerant to the SeO₂ treatment. d-nb.info

To improve the efficiency of this oxidation, microwave-assisted methods have been developed. The microwave-assisted selenium dioxide oxidation of 3-methylcoumarins has been shown to provide the corresponding coumarin-3-carbaldehydes with a significant improvement in yield compared to conventional heating methods. tandfonline.comresearchgate.net

An alternative, two-step sequence for this transformation involves the dibromination of a this compound followed by hydrolysis. This method has been reported for the preparation of 7-butoxy-3-formylcoumarin. d-nb.info

The following table summarizes the oxidation of various 3-methylcoumarins to their corresponding 3-formylcoumarins.

Table 1: Oxidation of 3-Methylcoumarins to 3-Formylcoumarins

| Starting Material (this compound Derivative) | Oxidizing Agent/Conditions | Product (3-Formylcoumarin Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | SeO₂, Microwave | Coumarin-3-carbaldehyde | Improved yield over conventional heating | tandfonline.comresearchgate.net |

| 6-Chloro-3-methylcoumarin | SeO₂ | 6-Chloro-3-formylcoumarin | - | researchgate.net |

| 6-Bromo-3-methylcoumarin | SeO₂ | 6-Bromo-3-formylcoumarin | - | researchgate.net |

| 7-Butoxy-3-methylcoumarin | 1. Dibromination 2. AcONa/AcOH (Hydrolysis) | 7-Butoxy-3-formylcoumarin | - | d-nb.info |

Two-Step Sequences for 3-Formylcoumarin Preparation (e.g., Dibromination-Hydrolysis)

The conversion of 3-methylcoumarins to 3-formylcoumarins is a crucial transformation for accessing a variety of functionalized coumarin derivatives. One established method involves a two-step sequence of dibromination followed by hydrolysis. d-nb.inforesearchgate.net This approach has been specifically reported for the preparation of 7-butoxy-3-formylcoumarin. d-nb.info

The process begins with the dibromination of a this compound substrate. researchgate.net This is followed by a hydrolysis step, often carried out using a mixture of sodium acetate (B1210297) (AcONa) and acetic acid (AcOH), to yield the final 3-formylcoumarin product. d-nb.inforesearchgate.net While effective, this method is one of several available for synthesizing 3-formylcoumarins. Other routes include the reduction of 3-cyanocoumarins with Raney nickel in formic acid, which offers a facile alternative with good to excellent yields. d-nb.info

Synthesis of 3-Methylthiacoumarins

3-Methylthiacoumarins, where the oxygen atom in the coumarin ring is replaced by a sulfur atom, are synthesized from α-methyl-cinnamoyl derivatives of thiophenols. ias.ac.inias.ac.in This method involves the reaction of these precursors with anhydrous aluminum chloride. ias.ac.in

A specific example is the synthesis of 3,6-dimethyl-thiacoumarin. The process starts with the corresponding α-methyl-cinnamoyl derivative of a thiophenol. ias.ac.inias.ac.in The reaction conditions and yields for representative 3-methylthiacoumarins are detailed below.

| Product | Starting Material | Reaction Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 3,6-Dimethyl-thiacoumarin | α-Methyl-cinnamoyl derivative of 4-methylthiophenol | 1.0g ester, 3.0g AlCl₃, 95°C, 1.5 hr | 28% | 95-96 |

Synthesis of 3-Methylcarbostyrils

3-Methylcarbostyrils, also known as 3-methyl-2-quinolones, are nitrogen-containing analogues of coumarins. Their synthesis can be achieved through several routes.

One common method involves the reaction of α-methyl-cinnamoyl derivatives of anilines with anhydrous aluminum chloride in a solvent like chlorobenzene. ias.ac.inias.ac.in This approach is analogous to the synthesis of 3-methylthiacoumarins. ias.ac.in

Another significant route is the Knorr quinoline (B57606) synthesis. jst.go.jp This involves the condensation of acetoacetanilides with reagents like 2-ethoxyethyl bromide to form intermediates, which are then cyclized to yield 3-substituted-4-methylcarbostyrils. jst.go.jp

Furthermore, 3-methylcarbostyril derivatives can be synthesized via the reductive cyclization of substituted α-amino-β-(o-nitrophenyl)butyric acids. researchgate.netresearcher.life For instance, the cis- and trans-3-amino-3,4-dihydro-1-hydroxy-4-methylcarbostyrils are prepared by the catalytic hydrogenation of the corresponding erythro- and threo-α-amino-β-(o-nitrophenyl)butyric acid hydrochlorides under acidic conditions. researcher.life

The following table summarizes the synthesis of a specific 3-methylcarbostyril derivative using the cinnamoyl anilide method. ias.ac.in

| Product | Starting Material | Reaction Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 6-Chloro-3-methyl-carbostyril | α-Methyl-cinnamoyl anilide of 4-chloroaniline | 2g anilide, 5g AlCl₃, 30ml chlorobenzene, 95°C, 6 hr | 84% | 252-253 |

Fabrication of 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc)

6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) has been developed as an efficient photolabile protecting group, particularly for caging thiols. nih.govrsc.org Its synthesis is designed to improve upon the properties of the parent compound, 6-bromo-7-hydroxycoumarin (Bhc), by preventing undesired photoisomerization. nih.gov

The synthesis of the core structure of mBhc involves several steps. A key early step is the bromination of ethyl 2-methylacetoacetate (B1246266). nih.gov This is achieved by the dropwise addition of bromine (Br₂) to an ice-cold solution of ethyl 2-methylacetoacetate in chloroform (B151607) (CHCl₃). The mixture is then stirred overnight at room temperature, resulting in the formation of ethyl 4-bromo-2-methylacetoacetate in a 70% yield. nih.gov This intermediate is a crucial building block for the subsequent cyclization and functionalization steps that lead to the final mBhc product. nih.gov The development of mBhc and its derivatives, such as Fmoc-Cys(mBhc)-OH, has enabled its use in solid-phase peptide synthesis for creating photo-activatable peptides and biomaterials. researchgate.netumn.edu

Chemical Reactivity and Derivatization Strategies of 3 Methylcoumarin

Functional Group Transformations at the C3-Methyl Position

The methyl group at the C3 position of the coumarin (B35378) core is a key site for introducing chemical diversity. Its reactivity allows for transformations into various functional groups, significantly expanding the synthetic utility of the 3-methylcoumarin scaffold.

Oxidative Derivatization to Carbaldehydes (e.g., with Selenium Dioxide)

The oxidation of the C3-methyl group to a formyl group represents a valuable transformation, yielding coumarin-3-carbaldehydes which are versatile intermediates for further derivatization. Selenium dioxide (SeO₂) is a commonly employed reagent for this specific oxidation. tandfonline.comkrummel.orgtandfonline.com The reaction typically involves heating this compound with selenium dioxide in a suitable solvent, such as xylene. krummel.orgglobalresearchonline.netresearchgate.net

Microwave-assisted selenium dioxide oxidation has been shown to be a more convenient and higher-yielding method compared to conventional heating. tandfonline.comtandfonline.comresearchgate.netresearchgate.net For instance, the microwave-assisted oxidation of this compound afforded coumarin-3-carbaldehyde in a 52% yield, which was a significant improvement over traditional heating methods. tandfonline.com This approach has also been successfully applied to other this compound derivatives. tandfonline.com However, this method is not without limitations, as substrates with functionalities sensitive to oxidation, such as a phenolic hydroxyl group, may lead to complex mixtures of degradation products. tandfonline.com

The resulting coumarin-3-carbaldehydes are valuable precursors for synthesizing a variety of heterocyclic systems and other functionalized coumarins. globalresearchonline.netresearchgate.net

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | Selenium Dioxide (Microwave) | Coumarin-3-carbaldehyde | 52 | tandfonline.com |

| 6-Bromo-3-methylcoumarin | Selenium Dioxide (Microwave) | 6-Bromocoumarin-3-carbaldehyde | 60 | tandfonline.com |

| 6-Chloro-3-methylcoumarin | Selenium Dioxide (Microwave) | 6-Chlorocoumarin-3-carbaldehyde | 56 | tandfonline.com |

| 7-Hydroxy-4-methylcoumarin | Selenium Dioxide | 7-Hydroxy-4-formylcoumarin | - | globalresearchonline.netresearchgate.net |

Halogenation and Subsequent Hydrolytic Transformations

The C3-methyl group can undergo halogenation, providing a handle for further nucleophilic substitution reactions. For example, the bromination of 4-methylcoumarin (B1582148) can yield 3-bromo-4-methylcoumarin. researchgate.net A two-step sequence involving dibromination of a this compound followed by hydrolysis has been reported for the preparation of 7-butoxy-3-formylcoumarin. d-nb.info This indicates that the halogenated methyl group is susceptible to hydrolytic transformations, which can be a route to introduce an aldehyde or other oxygen-containing functionalities.

Substituent Effects and Reactivity at Other Positions

The substituents on the coumarin ring significantly influence its reactivity at various positions. These effects can direct further functionalization, enabling the synthesis of complex and diverse coumarin derivatives.

Functionalization at C7-Hydroxy Group (e.g., Etherification, Carbamate Formation)

The presence of a hydroxyl group at the C7 position, as in 7-hydroxy-3-methylcoumarin, offers a prime site for functionalization. nih.govsemanticscholar.org This position is often targeted for modifications to modulate the biological and photophysical properties of the coumarin scaffold.

Etherification: The C7-hydroxyl group can be readily converted to an ether. For instance, the reaction of 7-hydroxy-3-methylcoumarin with 2-bromoethylbenzene in the presence of a base like sodium hydride (NaH) under microwave irradiation yields 3-methyl-7-(2-phenylethoxy)-2H-1-benzopyran-2-one. nih.govsemanticscholar.org

Carbamate Formation: The C7-hydroxyl can also be derivatized to form carbamates. Treatment of 7-hydroxy-3-methylcoumarin with diethyl carbamoyl (B1232498) chloride in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst under microwave irradiation leads to the formation of 3-methyl-2-oxo-2H-1-benzopyran-7-yl-diethylcarbamate. nih.govsemanticscholar.org Substitutions at the 7-position are noted to be beneficial for certain biological activities. nih.govsemanticscholar.org

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 7-Hydroxy-3-methyl-2H-1-benzopyran-2-one | 2-Bromoethylbenzene, NaH | 3-Methyl-7-(2-phenylethoxy)-2H-1-benzopyran-2-one | Etherification | nih.govsemanticscholar.org |

| 7-Hydroxy-3-methyl-2H-1-benzopyran-2-one | Diethyl carbamoyl chloride, K₂CO₃, TBAHSO₄ | 3-Methyl-2-oxo-2H-1-benzopyran-7-yl-diethylcarbamate | Carbamate Formation | nih.govsemanticscholar.org |

Annulation Reactions for Extended Polycyclic Systems (e.g., π-Extended Coumarins)

Annulation reactions involving the coumarin scaffold provide a powerful strategy for constructing π-extended polycyclic systems. nih.gov These reactions often utilize transition-metal catalysis to achieve C-H activation and form new carbon-carbon bonds. For example, palladium-catalyzed annulation of 3,4-disubstituted coumarins with alkynes and arynes can produce a variety of π-extended coumarin derivatives. nih.gov Ruthenium(II) catalysts have been employed for [4+2] annulation reactions of 3-N-methoxy carboxamide coumarin compounds to create π-extended coumarin-fused pyridone scaffolds. nih.gov Rhodium(III)-catalyzed C–H activation of 3-acetamidocoumarins with internal alkynes has been used to synthesize pyrrolo-coumarin complex heterocycles. nih.gov

Cycloaddition Reactions in this compound Functionalization (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are a valuable tool for the functionalization of the coumarin core, allowing for the construction of fused and spirocyclic systems. The electron-deficient double bond of the pyrone ring makes it a good dienophile and dipolarophile.

1,3-Dipolar Cycloaddition: 3-Substituted coumarins can participate in 1,3-dipolar cycloaddition reactions. For instance, 3-acetyl coumarins can react with 1,2-phenylenediamines, ninhydrin, and sarcosine (B1681465) in a four-component 1,3-dipolar cycloaddition to form novel chromeno[3,4-c]spiropyrrolidine-indenoquinoxalines. nih.gov Similarly, a tandem [3+2] cycloaddition and intramolecular transesterification has been used to synthesize pyrrolidine-fused coumarins. nih.gov

[3+2] Cycloaddition: The reactivity of 4-hydroxycoumarins as C,O-bis-nucleophiles has been utilized in copper-catalyzed [3+2] cycloaddition reactions with propargylic esters to synthesize optically active dihydrofuro[3,2-c]coumarin analogues. nih.gov

These cycloaddition strategies offer efficient routes to structurally complex and diverse coumarin derivatives with potential applications in various fields of chemistry.

Derivatization for Specific Research Applications

The core structure of this compound serves as a valuable scaffold in synthetic chemistry, allowing for the creation of more complex molecules with specific functionalities. Researchers have developed various derivatization strategies to tailor the properties of the coumarin nucleus for applications in fields like materials science and medicinal chemistry. These strategies often involve reactions at the C3 and C4 positions of the coumarin ring, leading to the synthesis of Schiff bases and metal complexes with unique characteristics.

Synthesis of Schiff Bases from this compound Intermediates

The synthesis of Schiff bases from the this compound framework typically proceeds through the formation of a crucial intermediate, an aldehyde-functionalized coumarin. Direct reaction with the methyl group is uncommon; instead, it is first converted into a more reactive group.

A key intermediate, coumarin-3-carbaldehyde (3-formylcoumarin), can be synthesized from this compound. One established method involves the oxidation of this compound using selenium dioxide (SeO₂). This reaction can be performed by heating the reactants, and microwave-assisted methods have been shown to significantly improve the yield and reduce reaction times compared to conventional heating. tandfonline.com

Another widely used intermediate for coumarin-based Schiff bases is 4-chloro-3-formylcoumarin. Its synthesis begins with 4-hydroxycoumarin (B602359), which undergoes a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). amazonaws.comwisdomlib.org This process introduces a formyl group at the C3 position and a chlorine atom at the C4 position.

Once these aldehyde intermediates are obtained, they can be readily converted into Schiff bases (also known as imines or azomethines). This is achieved through a condensation reaction with a primary amine. A variety of amines can be used, including aromatic amines (like aniline (B41778) and its derivatives), heteroarylamines, and hydrazides, leading to a diverse library of Schiff base derivatives. wisdomlib.orgresearchgate.netresearchgate.net The general reaction involves refluxing the coumarin-aldehyde intermediate and the chosen amine in a suitable solvent, often absolute ethanol, sometimes with a catalytic amount of glacial acetic acid, for a period of 4 to 7 hours. wisdomlib.orgdovepress.com The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization. amazonaws.comtudublin.ie

The synthesis of these novel Schiff bases is a versatile method for creating compounds with potential applications in various research areas. wisdomlib.org The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), which shows the characteristic C=N stretch of the imine group, and nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy. wisdomlib.org

Table 1: Synthesis of Schiff Bases from 4-chloro-3-formylcoumarin

| Reactant Amine | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Various aromatic amines (e.g., aniline, p-toluidine) | Absolute ethanol, glacial acetic acid, reflux 4-6 hours | 73-95% | wisdomlib.org |

| Thiosemicarbazide | Absolute ethanol, reflux 7 hours | 67% | dovepress.com |

| p-Amino acetophenone | Absolute ethanol, reflux 7 hours | - | dovepress.com |

Formation of Metal Complexes with Coumarin-3-Carboxylic Acid Derivatives

Coumarin-3-carboxylic acid is a highly versatile derivative that serves as an excellent ligand for the formation of metal complexes. ias.ac.infrontiersin.org The presence of the carboxylic acid group at the C3 position allows it to readily coordinate with a wide range of metal ions. ias.ac.in The synthesis of coumarin-3-carboxylic acid itself can be achieved through methods like the Knoevenagel condensation, reacting salicylaldehydes with active methylene (B1212753) compounds such as Meldrum's acid. ias.ac.inscispace.com

The formation of metal complexes typically involves the reaction of coumarin-3-carboxylic acid, or its corresponding salt, with a metal salt (e.g., sulfates, acetates, or chlorides) in a suitable solvent. ijpsr.comrsdjournal.org Transition metals such as copper(II), nickel(II), zinc(II), and cobalt(II) are commonly used to form these complexes. rsdjournal.orgmdpi.com

In these complexes, coumarin-3-carboxylic acid often acts as a bidentate ligand, coordinating to the central metal ion through the oxygen atoms of the carboxylate group. mdpi.com Spectroscopic studies indicate that complexation can lead to enhanced or modified properties compared to the free ligand. For instance, research has shown that the metal complexes of coumarin-3-carboxylic acid can exhibit significantly higher antioxidant activity than the parent acid, which itself has a negligible effect. mdpi.com The order of this enhanced activity for certain complexes was found to be Cu(II) > Zn(II) > Ni(II). mdpi.com

The coordination of metal ions to the coumarin scaffold opens avenues for the development of new materials with specific electronic, optical, or catalytic properties. frontiersin.orgrsc.org The resulting complexes are characterized by various analytical techniques, including elemental analysis, thermal gravimetric analysis (TGA), and spectroscopic methods (IR, UV-Vis), to determine their stoichiometry, stability, and coordination geometry. rsdjournal.orgrsc.org For example, studies on Ni(II), Co(II), and Zn(II) complexes with 3-acetyl-4-hydroxy coumarin (a related derivative) have shown the ligand coordinating in a monoanionic bidentate fashion via the carbonyl and phenolic oxygen atoms, resulting in an octahedral geometry around the metal ions. researchgate.net

Table 2: Selected Metal Complexes of Coumarin Derivatives

| Coumarin Ligand | Metal Ion(s) | Key Finding/Application Studied | Reference |

|---|---|---|---|

| Coumarin-3-carboxylic acid | Ni(II), Cu(II), Zn(II) | Complexes showed enhanced DPPH-scavenging effect compared to the free ligand. | mdpi.com |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Synthesized complexes display green fluorescence in the solid state and potential electrocatalytic activity. | rsc.org |

| 7-Amino-4-methylcoumarin (B1665955) Schiff bases | Cu(II) | Metal complexes were synthesized and characterized. | ijpsr.com |

| 4-Methyl-7-hydroxycoumarin | Ce(III) | Complex formation studied by spectrophotometry, confirming coordination through the carbonyl oxygen atom. | psu.edu |

Advanced Spectroscopic and Structural Characterization of 3 Methylcoumarin Compounds

Vibrational Spectroscopy for Molecular Structure Elucidation

FTIR spectroscopy reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. A complete vibrational analysis of 3-methylcoumarin has been performed, with studies often employing density functional theory (DFT) calculations to complement experimental findings. nih.gov The IR spectrum shows significant absorption bands related to the stretching of the lactone C=O group and aromatic C-H and C=C bonds. pmf.unsa.ba For instance, research on related 4-methylcoumarin (B1582148) derivatives has identified characteristic absorptions for the ester group stretch around 1720 cm⁻¹ and the lactone C=O stretch between 1680-1700 cm⁻¹. pmf.unsa.ba Aromatic C-H bond stretching is typically observed in the 2900-3100 cm⁻¹ region, while aromatic C=C bond stretching appears near 1590 cm⁻¹. pmf.unsa.ba

Interactive Data Table: FTIR Spectral Data for Coumarin (B35378) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretching | 1680-1700 |

| C=O (ester) | Stretching | ~1720 |

| Aromatic C-H | Stretching | 2900-3100 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. Studies on coumarin derivatives, such as 3-cyano-4-methylcoumarin, have utilized FT-Raman spectroscopy to investigate their vibrational spectra. researchgate.netnih.gov These investigations, often supported by DFT calculations, help in the assignment of normal modes of vibration. researchgate.netnih.govresearchgate.net For this compound, the asymmetric stretching frequency for the -CH₃ group has been observed around 2900 cm⁻¹. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms within the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The spectra typically show characteristic chemical shifts for the methyl protons and the protons of the benzenoid part of the molecule. pmf.unsa.ba In studies of related 4-methylcoumarin derivatives, the methyl protons at position 4 typically resonate at δ 2.15-2.46 ppm, while the proton at position 3 (3-H) shows a signal between δ 5.99-6.92 ppm. pmf.unsa.ba The aromatic protons of the benzene (B151609) ring appear in the range of δ 6.57-7.65 ppm. pmf.unsa.ba

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound and its derivatives shows distinct peaks for each carbon atom. pmf.unsa.ba For substituted 4-methylcoumarins, the carbonyl carbon (C-2) resonates in the range of δ 161.39-162.76 ppm. pmf.unsa.ba Other characteristic signals include C-3 at δ 111.24-115.54 ppm and C-4 at δ 152.23-154.62 ppm. pmf.unsa.ba The chemical shifts of the remaining aromatic carbons (C-5, C-6, C-7, C-8, C-8a, and C-4a) are also well-defined within specific ranges. pmf.unsa.ba Gauge-including atomic orbital (GIAO) calculations have been employed to compute the theoretical ¹H and ¹³C chemical shifts, which generally show good agreement with experimental data. nih.govnanoient.org

Interactive Data Table: ¹³C NMR Chemical Shifts for Substituted 4-Methylcoumarins

| Carbon Atom | Chemical Shift Range (ppm) |

|---|---|

| C-2 | 161.39-162.76 |

| C-3 | 111.24-115.54 |

| C-4 | 152.23-154.62 |

| C-4a | 112.28-121.92 |

| C-5 | 107.92-136.53 |

| C-6 | 110.92-156.53 |

| C-7 | 115.82-161.74 |

| C-8 | 99.57-135.45 |

Proton Nuclear Magnetic Resonance (1H NMR)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular mass of this compound and for studying its fragmentation behavior under ionization. The molecular formula of this compound is C₁₀H₈O₂, corresponding to a molecular weight of approximately 160.17 g/mol . wikipedia.org

Under electron ionization (EI), the mass spectrum of coumarins typically shows an abundant molecular ion peak (M⁺•). scispace.combenthamopen.com A common fragmentation pathway for coumarin itself involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com For substituted coumarins, fragmentation often involves the loss of substituents or side chains. For instance, in some coumarin derivatives, the loss of a methyl group is observed. ajol.info High-resolution mass spectrometry can distinguish between fragments with the same nominal mass, such as CO and N₂, providing unambiguous structural information. benthamopen.com

Low-Resolution Mass Spectrometry (LRMS)

Low-resolution mass spectrometry, typically using electron ionization (EI), provides characteristic fragmentation patterns for coumarin compounds. The foundational fragmentation of the coumarin nucleus involves the loss of carbon monoxide (CO) from the pyrone ring, resulting in the formation of a benzofuran radical ion. benthamopen.com For this compound (molecular weight 160.17 g/mol ), the mass spectrum exhibits a prominent molecular ion peak [M]+ at m/z 160. nih.gov Key fragment ions are observed at m/z 131 and 132. nih.gov

In more complex derivatives, such as 3-acetylcoumarin (B160212) thiosemicarbazone, the fragmentation begins at the substituent. The molecular ion (m/z 261) first loses an amino group (NH2) to produce a fragment at m/z 246, followed by further characteristic losses. derpharmachemica.com This initial fragmentation of the side chain before the core ring is a common pattern in substituted coumarins.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers a significant advantage over LRMS by providing highly accurate mass measurements, which are crucial for determining the elemental composition of the parent molecule and its fragments. This precision allows for the unambiguous differentiation between nearly isobaric fragments, such as the loss of CO (27.9949 Da) versus the loss of an ethylene (B1197577) molecule (C2H4, 28.0313 Da), a distinction not possible with unit-mass resolution instruments. benthamopen.com

HRMS is extensively used to confirm the structures of newly synthesized coumarin derivatives. For instance, in studies of lead (II) complexes with coumarin-3-carboxylic acid, HRMS measurements were in good agreement with the calculated masses, typically within a 5 ppm error margin. mdpi.com Similarly, the EI-HRMS spectrum of 3-acetylcoumarin shows a base peak at m/z 173.0303, corresponding to the precise mass of the ion after the loss of a methyl group, confirming the fragmentation pathway. ajol.info

MALDI TOF/TOF Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is particularly valuable for the analysis of large and complex molecules that incorporate a coumarin moiety. This technique is frequently employed to characterize coumarin conjugates with biomolecules or polymers.

Research on novel bis(coumarin-1,2,3-triazolyl)benzenes utilized HRMS (MALDI TOF/TOF) to confirm the successful synthesis of the target compounds. For example, the [M+H]+ ion for a synthesized 1,4-disubstituted 1,2,3-triazolyl-coumarin conjugate was found at m/z 304.1096, which closely matched the calculated value of 304.1081. mdpi.com This technique has also been applied to characterize large structures like metallophthalocyanines substituted with 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin. rsc.org Furthermore, coumarin derivatives have been developed as chemical tags to enhance the signal intensity of peptides in MALDI-TOF MS analysis, demonstrating over a 40-fold improvement in some cases. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates how coumarins interact with light, providing information on their electronic structure and potential as chromophores and fluorophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within a molecule. Coumarin derivatives are known to absorb UV light, and the position and intensity of the absorption bands are highly sensitive to the substitution pattern and the solvent environment. emerald.comsrce.hr Many 3-substituted 4-hydroxycoumarin (B602359) derivatives exhibit strong absorption in the 280–380 nm range. emerald.comemerald.com

The introduction of substituents can cause a shift in the maximum absorption wavelength (λmax). For example, the synthesis of 3-acetyl-8-methoxychromen-2-one from o-vanillin resulted in a new absorption peak around 384.13 nm, which was absent in the starting material, indicating the formation of a more conjugated system. gaacademy.org Electron-donating groups tend to shift the absorption to longer wavelengths (a bathochromic shift). srce.hr The UV-Vis spectra of various coumarin-triazole hybrids in DMSO have been systematically recorded to characterize their photophysical properties. mdpi.com

Table 1: UV-Vis Absorption Data for Selected 3-Substituted Coumarin Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 3-acetyl-8-methoxychromen-2-one | 384.13 | 95% Ethanol | gaacademy.org |

| 4-hydroxycoumarin derivatives | 280-380 | Chloroform (B151607), Acetonitrile | emerald.com |

Fluorescence Spectroscopy of this compound Derivatives

While the parent this compound is not noted for strong fluorescence, many of its derivatives are highly fluorescent, making them useful as fluorescent probes, labels, and laser dyes. scispace.comjst.go.jp The fluorescence properties, including emission wavelength and quantum yield, are strongly influenced by the nature and position of substituents on the coumarin ring.

For example, 3-bromo-7-(dimethylamino)-4-methylcoumarin displays a strong fluorescence emission band at 442 nm when excited at 380 nm in a chloroform solution. scispace.com Studies on 3-substituted 4-hydroxycoumarins have shown that electron-donating groups, such as dimethylamino and acetamido groups, not only cause a bathochromic shift in the emission spectra but also lead to the highest fluorescence quantum yields. srce.hr The fluorescence of various coumarin derivatives can be quenched by specific molecules, a property that has been studied to develop analytical methods for detecting free radicals. nih.gov

Table 2: Fluorescence Emission Data for Selected 3-Substituted Coumarin Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Solvent | Reference |

|---|---|---|---|---|

| 3-bromo-7-(dimethylamino)-4-methylcoumarin | 380 | 442 | Chloroform | scispace.com |

| 7-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-methyl-2H-chromen-2-one | ~330 | ~400 | DMSO | mdpi.com |

X-Ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The crystal structure of this compound (systematic name: 3-methyl-2H-chromen-2-one) has been determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The molecule is nearly planar, with a dihedral angle of 1.7° between the benzene and pyranose rings. researchgate.net

Structural analysis of derivatives, such as 3-bromo-7-(dimethylamino)-4-methylcoumarin, reveals how substituents influence the crystal packing through various intermolecular interactions, including C=O···Br, C–H···O, C–H···π, and π–π stacking forces, which build a three-dimensional network. scispace.com

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C10H8O2 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 6.524(3) | researchgate.net |

| b (Å) | 17.561(9) | researchgate.net |

| c (Å) | 6.989(4) | researchgate.net |

| β (°) | 100.058(7) | researchgate.net |

| Volume (ų) | 788.4(7) | researchgate.net |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 17130 |

| 3-acetylcoumarin | 641505 |

| 3-acetyl-8-methoxychromen-2-one | 13903175 |

| o-vanillin | 7353 |

| coumarin-3-carboxylic acid | 5281534 |

| 3-bromo-7-(dimethylamino)-4-methylcoumarin | 11634015 |

| 7-amino-4-methylcoumarin (B1665955) | 92651 |

| 3-acetylcoumarin thiosemicarbazone | 57371510 |

| 7-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-methyl-2H-chromen-2-one | 156631853 |

| 4-hydroxycoumarin | 54678542 |

| Carbon monoxide | 281 |

| Lead | 5358704 |

| Chloroform | 6212 |

| Dimethyl sulfoxide (B87167) (DMSO) | 679 |

| Acetonitrile | 6342 |

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction provides the most precise information on the molecular structure of this compound in the solid state. By analyzing the diffraction pattern of a single, well-formed crystal, the exact positions of atoms within the crystal lattice can be determined.

Studies on this compound have revealed that it crystallizes in the monoclinic system with the space group P2₁/c. vulcanchem.comresearchgate.net This specific arrangement describes the symmetry of the unit cell, the fundamental repeating unit of the crystal. The molecular structure is nearly planar, with a very small dihedral angle of 1.7° between the benzene and pyranose rings. researchgate.net The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. vulcanchem.com The detailed crystallographic data from a representative study are summarized in the table below. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₈O₂ |

| Formula weight | 160.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.524(3) Å b = 17.561(9) Å c = 6.989(4) Å β = 100.058(7)° |

| Volume | 788.4(7) ų |

| Z (Molecules per unit cell) | 4 |

Powder X-Ray Diffraction for Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a fundamental technique used to assess the crystallinity of a bulk sample. cormica.com Unlike single-crystal XRD, which analyzes one crystal, PXRD examines a polycrystalline powder containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. cormica.com

For this compound, PXRD is employed to confirm that the synthesized or purified bulk material is crystalline and not amorphous. A crystalline sample will produce a pattern with sharp, well-defined diffraction peaks at specific angles (2θ), whereas an amorphous material would show a broad, featureless hump. rsc.org This method is crucial for quality control, ensuring batch-to-batch consistency and identifying the presence of any polymorphic forms or crystalline impurities. cormica.com The analysis involves comparing the experimental diffraction pattern to a reference pattern from a database or one calculated from single-crystal XRD data. icdd.com

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the chemical purity and empirical formula of a synthesized compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and other elements (like nitrogen or sulfur) in a sample. For this compound (C₁₀H₈O₂), the oxygen content is typically determined by difference.

The experimental results from elemental analysis are compared against the theoretically calculated percentages based on the molecular formula. A close agreement between the found and calculated values confirms the elemental composition and provides strong evidence of the sample's purity. Research findings for this compound show excellent correlation between the experimental and theoretical values. researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 74.99 | 75.16 |

| Hydrogen (H) | 5.03 | 5.12 |

| Oxygen (O) | 19.98 | 19.75 |

Computational Investigations of 3 Methylcoumarin Systems

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties and reaction mechanisms. For 3-methylcoumarin systems, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT has been successfully applied to study various aspects of coumarin (B35378) derivatives. ijrpr.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. wikipedia.org This approach is computationally less expensive than traditional ab initio methods, making it suitable for a wide range of organic molecules. wikipedia.org

In the context of this compound and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and calculate vibrational frequencies. wikipedia.orgresearchgate.net These calculations provide a detailed picture of bond lengths and angles, which are often in good agreement with experimental data. unica.it For instance, a complete vibrational analysis of this compound has been performed using DFT calculations with the 6-311++G(d,p) basis set, and the calculated frequencies were compared with experimental results. researchgate.net

Furthermore, DFT is utilized to explore the electronic properties that govern the reactivity and stability of these compounds. ijrpr.com For example, studies on various coumarin derivatives have used DFT to understand their antioxidant activities by analyzing their electronic-level properties. globalresearchonline.net The choice of functional and basis set, such as B3LYP with 6-311+G*, is crucial for obtaining reliable results for electronic structure calculations. unica.it

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the excited-state properties and, consequently, the optical properties of molecules, Time-Dependent Density Functional Theory (TD-DFT) is employed. wikipedia.orggitlab.io This method is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which are crucial for simulating UV-Vis absorption spectra. gitlab.ioresearchgate.net

For this compound and related compounds, TD-DFT calculations have been instrumental in understanding their photophysical behavior. researchgate.net For example, the UV-Vis spectrum of this compound has been recorded and its electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), were analyzed using the TD-DFT approach. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

The choice of the exchange-correlation functional is critical in TD-DFT calculations to achieve accuracy. researchgate.net Hybrid functionals like B3LYP are often found to provide a good balance between computational cost and accuracy for predicting the optical spectra of organic molecules. unica.itresearchgate.net The solvent effects on the optical properties can also be incorporated into TD-DFT calculations, providing a more realistic comparison with experimental spectra measured in solution. unica.it

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of frontier molecular orbitals (HOMO and LUMO), electron density distribution, and bonding interactions offers valuable insights into the chemical behavior of this compound systems.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. globalresearchonline.netijcrar.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. globalresearchonline.netijcrar.com

For this compound and its derivatives, HOMO and LUMO energy levels and their distributions are calculated using DFT methods. researchgate.netijres.org These calculations reveal that for many coumarin derivatives, the HOMO and LUMO are delocalized over the entire molecule, facilitating intramolecular charge transfer upon electronic excitation. globalresearchonline.net The nature and position of substituents on the coumarin ring can significantly influence the HOMO and LUMO energy levels and, consequently, the electronic and optical properties of the molecule. ijres.org For example, the introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby affecting the molecule's absorption and emission characteristics. ijres.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Compound 1 | -3.932 | - | - |

| Compound 3 | - | - | -6.951 |

| Compound 4 | - | - | -3.853 |

| Compound 6 | - | - | -2.246 |

| Compound 8 | - | - | -4.35 |

Electron Density and Chemical Reactivity Indices

The electron density distribution within a molecule provides fundamental information about its chemical properties. globalresearchonline.net DFT calculations allow for the visualization of electron density surfaces, which can help identify electron-rich and electron-poor regions of a molecule. globalresearchonline.net From the calculated HOMO and LUMO energies, several chemical reactivity indices can be derived. ijcrar.com These include:

Ionization Potential (IP): Approximated as -EHOMO.

Electron Affinity (EA): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (IP + EA) / 2.

Chemical Hardness (η): Calculated as (IP - EA) / 2. globalresearchonline.net

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the electronic chemical potential (μ = -χ). ijcrar.com

These indices are valuable for predicting the reactivity of this compound and its derivatives in various chemical reactions. For example, a higher electrophilicity index suggests a greater capacity of the molecule to act as an electrophile. ijcrar.com The analysis of these parameters for a series of coumarin derivatives can help in understanding their structure-activity relationships. globalresearchonline.net

| Compound | Chemical Hardness (η) | Electronic Chemical Potential (μ) | Electrophilicity (ω) |

|---|

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. uni-muenchen.de It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de

In studies of this compound, NBO analysis has confirmed the occurrence of ICT, showing charge density changes in the σ* and π* antibonding orbitals. researchgate.net This delocalization of electron density is a key factor in determining the molecule's electronic properties and reactivity. ijcrar.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice and the non-covalent interactions that govern this packing are crucial for understanding the solid-state properties of a material. For this compound and its derivatives, computational methods such as Hirshfeld surface analysis and energy framework calculations provide deep insights into these phenomena.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, one can gain a comprehensive understanding of the crystal packing environment.

For coumarin derivatives, HS analysis has been instrumental in elucidating the nature and contribution of different intermolecular contacts. orientjchem.org The analysis typically involves generating the 3D Hirshfeld surface by mapping normalized contact distance (d_norm). The d_norm value is based on the distance from the surface to the nearest nucleus inside the surface (d_i) and outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. Negative d_norm values, often highlighted in red, indicate intermolecular contacts shorter than the sum of van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation. nih.govmdpi.com

The table below summarizes the typical contributions of major intermolecular contacts found in the crystal structures of coumarin-related systems as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Typical Contribution (%) | Description |

| H···H | 37 - 68% | Represents the most abundant type of contact, reflecting the hydrogen-rich exterior of the molecules. |

| C···H/H···C | 17 - 33% | Significant interactions that contribute to the overall packing and stability of the crystal lattice. |

| O···H/H···O | 12 - 24% | Often indicates the presence of conventional or non-conventional hydrogen bonds, which are key directional forces in the crystal packing. |

| N···H/H···N | ~12% | Important in derivatives containing nitrogen, contributing to hydrogen bonding networks. |

Note: The percentage contributions are ranges compiled from various studies on coumarin derivatives and related heterocyclic compounds and may vary significantly depending on the specific substituents. orientjchem.orgnih.govresearchgate.net

Energy Frameworks and Lattice Energy Computations

While Hirshfeld surface analysis provides a qualitative and quantitative picture of intermolecular contacts, energy framework analysis offers a quantitative measure of the energetic stability of the crystal packing. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster, typically using quantum mechanical methods.

The process computes the electrostatic, polarization, dispersion, and repulsion components of the interaction energy between molecular pairs. These energies can then be visualized as frameworks, where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual representation of the energetic architecture of the crystal. orientjchem.org

Lattice energy, the energy released when gaseous ions form a solid crystal, is another critical parameter. It can be computationally evaluated using methods like Hartree-Fock (HF) or Density Functional Theory (DFT), often with a basis set such as 6-31G**. acs.org These calculations can predict the thermodynamic stability of different polymorphic forms of a compound. For example, in a study on 3-acetylcoumarin (B160212) polymorphs, lattice energy calculations correctly identified the more stable form. acs.org The analysis of interaction energies between molecules and the resulting three-dimensional energy frameworks provides a quantitative understanding of the forces driving molecular self-assembly in the crystal lattice. researchgate.net

Conformational Studies and Stereochemical Considerations

The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis and the study of stereochemical effects are therefore essential for understanding their function.

Conformational Energy Analysis

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the energy associated with them. libretexts.org Computational methods, particularly DFT, are used to calculate the potential energy surface of a molecule as a function of specific dihedral angles.

For example, a computational analysis of a this compound derivative, mBhc-SCH₃, was performed to understand its conformational preferences. The study revealed that the lowest energy conformer positions the thiomethyl group at a 90° angle out of the coumarin plane. nih.govrsc.org A plot of the conformational energy versus the dihedral angle for the C3-C4-C4'-S bond showed a significant energy barrier to rotation, indicating that conformations where the thiomethyl group is in the same plane as the coumarin ring are highly destabilized. nih.govrsc.org

In another study on 3-acetyl-7-methoxycoumarin, four different conformers were optimized. ahievran.edu.tr The relative energies were calculated, and the conformer with the lowest energy was identified as the global minimum. The energy barriers for rotation around the C-O bond of the methoxy (B1213986) group and the C-C bond of the acetyl group were also determined by varying the relevant dihedral angles in steps and calculating the energy at each point. ahievran.edu.tr This type of analysis is crucial for identifying the most stable and likely conformation of a molecule under given conditions.

The table below shows illustrative data from a conformational energy analysis, highlighting the relative stability of different conformers.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| 1 (Global Minimum) | 90 | 0.0 | Most Stable |

| 2 | 0 | +15.0 | Least Stable |

| 3 | 30 | +5.0 | Intermediate |

| 4 | 60 | +2.5 | Intermediate |

Note: This table is a generalized representation based on findings for coumarin derivatives. nih.govrsc.org The exact energy values are specific to the molecule and computational method.

Analysis of Steric Hindrance Effects in this compound Derivatives

Steric hindrance refers to the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, leading to an increase in the molecule's potential energy. libretexts.org In this compound derivatives, the substituent at the 3-position, as well as at other positions on the coumarin scaffold, can introduce significant steric effects that influence conformation, reactivity, and biological interactions.

Computational studies have quantified the destabilizing effect of steric hindrance. In the case of mBhc-SCH₃, the large increase in conformational energy when the thiomethyl group moves towards the coumarin plane is direct evidence of severe steric hindrance. nih.gov This steric clash can inhibit certain reaction pathways that require a planar transition state.

Steric hindrance also plays a critical role in how coumarin derivatives interact with biological macromolecules. For instance, docking analyses showed that steric hindrance by the amino acid Ala301 in the active site of the CYP2A13 enzyme orients coumarin in a specific way. tandfonline.com In other cases, substituents at various positions on the coumarin ring can cause steric interference that hinders access to the allosteric or active sites of enzymes, thereby reducing the molecule's efficacy. mdpi.com For example, the introduction of bulky substituents at the 6-position of the coumarin ring was found to decrease inhibitory activity against both MAO-A and MAO-B enzymes, demonstrating that only small substituents are tolerated at that position. acs.org The reactivity of coumarin derivatives in enzymatic synthesis can also be negatively affected by steric hindrance from bulky substituents. mdpi.com

Mechanistic Insights into the Biological Activities of 3 Methylcoumarin Derivatives

Antimicrobial Activity Mechanisms

Antibacterial Action and Cellular Targets

The integrity of the bacterial cell membrane is a critical target for antimicrobial compounds. Research indicates that 3-methylcoumarin derivatives and related compounds exert their antibacterial effects by compromising this essential barrier. One such derivative, coumarin-3-carboxylic acid (3-CCA), has been shown to disrupt the cell membrane integrity of the plant pathogen Acidovorax citrulli. nih.gov This disruption is a common mechanism for natural bactericidal agents, which act by destroying the cell membrane. nih.gov